molecular formula C7H10N2 B2440200 5-cyclopropyl-1-methyl-1H-imidazole CAS No. 1595731-50-2

5-cyclopropyl-1-methyl-1H-imidazole

Cat. No.: B2440200
CAS No.: 1595731-50-2
M. Wt: 122.171
InChI Key: GZIYDOPMIFAPNC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-imidazole is an organic compound with the molecular formula C7H10N2 and a molecular weight of approximately 122.17 g/mol . This solid belongs to the imidazole class of heterocycles, which are planar 5-membered rings characterized by a structure containing two nitrogen atoms . The compound features a cyclopropyl substituent and a methyl group, modifications that can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry research . The imidazole ring is a fundamental building block in many biologically active molecules and natural products, such as the amino acid histidine and the hormone histamine . As such, derivatives of imidazole are of high interest in pharmaceutical development and have been incorporated into compounds with a wide range of biological activities . While the specific research applications of this compound are still being explored, its structure suggests potential as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in the development of antifungal agents, enzyme inhibitors, and receptor ligands . Researchers value this compound for its potential to serve as a core structure for generating novel chemical entities in hit-to-lead optimization campaigns. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIYDOPMIFAPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595731-50-2
Record name 5-cyclopropyl-1-methyl-1H-imidazole
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Reactivity and Reaction Mechanisms of 5 Cyclopropyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

Direct nucleophilic substitution on the imidazole ring of 5-cyclopropyl-1-methyl-1H-imidazole is generally challenging due to the electron-rich nature of the heterocycle. However, the imidazole core can be activated to facilitate such reactions. While specific studies on this compound are not prevalent in the reviewed literature, related imidazole chemistry provides insights into potential reaction pathways.

Electrophilic attack on the imidazole ring typically occurs at the C4 or C5 positions. Given that the C5 position is already substituted with a cyclopropyl (B3062369) group, electrophilic substitution would likely be directed to the C4 position. However, nucleophilic substitution generally requires prior activation of the ring. One common strategy is the conversion of the imidazole to an imidazolium (B1220033) salt, which significantly enhances the electrophilicity of the ring carbons, particularly the C2 position.

Another approach involves the formation of an N-oxide at the N3 position, which can then direct nucleophilic attack. For instance, the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides at the C-2 position has been reported using tosyl halides nih.gov. This proceeds via a cine-substitution mechanism where the rate-determining step is the nucleophilic attack of the halide ion at the C-2 position of the O-tosylated imidazole 1-oxide nih.gov. While this is at the C2 position, it demonstrates the principle of N-oxide activation for nucleophilic substitution on the imidazole ring.

A transition-metal-free coupling reaction of 2H-imidazole 1-oxides with pentafluorophenyllithium has also been shown to proceed via nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position nih.gov. This highlights the potential for functionalization at various positions on the imidazole ring following activation.

Reaction TypeActivating GroupPosition of SubstitutionExample ReagentReference Analogy
Deoxygenative HalogenationN-oxideC2Tosyl HalidesAdiulin et al. nih.gov
C-H/C-Li CouplingN-oxideC5PentafluorophenyllithiumMoseev et al. nih.gov

Oxidation and Reduction Pathways of the Imidazole Ring (e.g., N-oxide formation, imidazolines)

Oxidation: The nitrogen atoms of the imidazole ring in this compound can be oxidized. The N3 nitrogen, being a pyridine-like nitrogen, is susceptible to oxidation to form an N-oxide. The formation of imidazole N-oxides can be achieved using various oxidizing agents, although direct N-oxidation of imidazoles can sometimes be challenging researchgate.net. These N-oxides are valuable intermediates for further functionalization of the imidazole ring nih.govresearchgate.net. For instance, 4H-imidazole 3-oxides have been prepared through the oxidation of cyclic hydroxylamines with air oxygen catalyzed by a copper(II) ammine complex nih.gov.

Reduction: The imidazole ring can be reduced to form imidazolines (4,5-dihydroimidazoles) or imidazolidines (tetrahydroimidazoles). While specific literature on the reduction of this compound is scarce, general methods for imidazole reduction can be considered. Catalytic hydrogenation is a common method for the reduction of heterocycles. The synthesis of 2-imidazolines has been reported via the ring expansion of imidoyl chlorides with aziridines, which is a synthetic route to these reduced imidazole structures rather than a direct reduction of an existing imidazole nih.gov.

TransformationProduct TypeGeneral Method/Reagents
OxidationImidazole N-oxidePeroxy acids, Copper(II) ammine complex with air
ReductionImidazoline/ImidazolidineCatalytic Hydrogenation

Functional Group Interconversions Involving the Cyclopropyl and Methyl Moieties

The cyclopropyl and methyl groups of this compound are also amenable to chemical transformations.

Cyclopropyl Moiety: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions. These reactions are often facilitated by adjacent functional groups that can stabilize intermediates. While the imidazole ring itself may not be sufficient to promote ring-opening under mild conditions, reactions involving radical intermediates or transition metal catalysis can lead to the cleavage of the cyclopropyl C-C bond beilstein-journals.orgnih.gov. For example, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been demonstrated beilstein-journals.orgnih.gov. Ring-opening of N-cyclopropylamides in the presence of AlCl3 has also been reported, proceeding through an aziridine intermediate . In the context of this compound, such transformations would likely require harsh conditions or specific catalytic systems.

Methyl Moiety: The N-methyl group is generally stable. However, functionalization of the methyl group could potentially be achieved through radical halogenation, although this might be complicated by the reactivity of the imidazole ring itself.

Mechanistic Investigations of Imidazole-Based Transformations

While specific cycloaddition reactions involving this compound are not extensively documented, the imidazole core can participate in such reactions. The formation of zwitterionic intermediates is a key consideration in many [3+2] cycloaddition reactions. DFT calculations have been used to explore the mechanism of cycloaddition reactions involving various dipoles and dipolarophiles. In some cases, these reactions proceed through a concerted mechanism, while in others, stepwise pathways involving zwitterionic intermediates are favored, particularly when there are polar interactions between the reacting species nih.govmdpi.commdpi.com. For instance, the presence of zwitterionic intermediates has been proposed in the [3+2] cycloaddition reactions of certain nitrones and azides nih.govmdpi.com. The formation of these intermediates can be influenced by the polarity of the solvent and the electronic nature of the substituents on the reacting molecules scispace.com.

The C2 position of the imidazole ring is the most acidic proton and can be deprotonated with a strong base to form an N-heterocyclic carbene (NHC). However, a more common strategy for activating the C2 position for functionalization is through the formation of an imidazolium salt. Alkylation of the N3 nitrogen of this compound would yield a 1,3-dimethyl-5-cyclopropylimidazolium salt.

Spectroscopic Characterization Methodologies for 5 Cyclopropyl 1 Methyl 1h Imidazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For asymmetrically substituted imidazoles, N-alkylation, as in 5-cyclopropyl-1-methyl-1H-imidazole, is crucial as it prevents the tautomeric equilibrium that would otherwise complicate the spectra by averaging the signals of the C4 and C5 positions.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the cyclopropyl (B3062369) substituent, and the imidazole (B134444) ring.

N-Methyl Protons: A sharp singlet is anticipated for the three protons of the N-methyl group. Based on data for 1-methylimidazole (B24206), this signal would likely appear in the range of 3.6-3.8 ppm.

Imidazole Ring Protons: Two distinct signals are expected for the protons at the C2 and C4 positions of the imidazole ring. The proton at C2 typically appears as a singlet further downfield, while the proton at C4 will also be a singlet.

Cyclopropyl Protons: The cyclopropyl group presents a more complex set of signals due to the diastereotopic nature of the methylene (B1212753) protons. A multiplet is expected for the methine proton (CH), and separate multiplets for the four methylene protons (CH₂). These signals are typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₃ 3.6 - 3.8 Singlet
Imidazole H-2 7.4 - 7.6 Singlet
Imidazole H-4 6.8 - 7.0 Singlet
Cyclopropyl-CH 1.5 - 1.8 Multiplet

Note: Predicted values are based on analogous compounds and general NMR principles.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Imidazole Ring Carbons: Three signals are expected for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, situated between two nitrogen atoms, will be the most downfield. The C5 carbon, bearing the cyclopropyl group, and the C4 carbon will have distinct chemical shifts.

N-Methyl Carbon: A single signal in the upfield region (typically 30-35 ppm) is expected for the N-methyl carbon.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon and one for the two equivalent methylene carbons, both appearing in the highly shielded (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 135 - 140
C4 125 - 130
C5 118 - 122
N-CH₃ 30 - 35
Cyclopropyl-CH 8 - 12

Note: Predicted values are based on analogous compounds and general NMR principles.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. A ¹H-¹H COSY experiment for this compound would reveal correlations between protons that are coupled to each other (typically on adjacent carbons).

The primary expected correlation would be within the cyclopropyl group. A cross-peak would be observed between the methine proton signal and the signals of the adjacent methylene protons, confirming the integrity of the cyclopropyl ring and its attachment to the imidazole core. No correlations would be expected for the singlet signals of the N-methyl group and the imidazole ring protons (H-2 and H-4) with other protons in the molecule, confirming their isolated nature within the spin system.

Mass Spectrometry (MS) in Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally labile, molecules like imidazole derivatives. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form a pseudomolecular ion [M+H]⁺.

For this compound (C₇H₁₀N₂), the monoisotopic mass is 122.0844 Da. The ESI-MS spectrum, recorded in positive ion mode, would be expected to show a prominent ion at m/z 123.0917, corresponding to the protonated molecule [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 145.0736), may also be observed. uni.lu

Studies on the fragmentation of imidazole derivatives in tandem MS (MS/MS) have shown that the imidazole ring itself is quite stable. nih.gov Fragmentation typically involves the loss of substituents from the ring rather than the opening of the ring itself. nih.gov

Table 3: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 123.09168
[M+Na]⁺ 145.07362
[M+K]⁺ 161.04756

Source: PubChemLite. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

C-H Stretching: Aromatic C-H stretching from the imidazole ring is expected in the 3100-3150 cm⁻¹ region. Aliphatic C-H stretching from the methyl and cyclopropyl groups will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1500-1650 cm⁻¹ region.

Ring Vibrations: The characteristic "ring breathing" and other skeletal vibrations of the imidazole ring would produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

C-N Stretching: The C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range.

Table 4: Predicted Major Infrared (IR) Absorption Bands for this compound

Functional Group Bond Type Predicted Wavenumber (cm⁻¹)
Imidazole Ring Aromatic C-H stretch 3100 - 3150
Methyl/Cyclopropyl Aliphatic C-H stretch 2850 - 3000
Imidazole Ring C=N / C=C stretch 1500 - 1650

Note: Predicted values are based on data from analogous imidazole compounds. nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing insight into the molecular structure. The vibrational modes of this compound can be understood by considering the contributions from the imidazole ring, the N-methyl group, and the C-cyclopropyl substituent.

Expected Vibrational Modes:

Cyclopropyl Group Vibrations: The cyclopropyl group has characteristic C-H stretching vibrations that appear at wavenumbers higher than those for typical alkyl groups, generally in the range of 3100-3040 cm⁻¹. docbrown.info The strained ring also exhibits a characteristic CH₂ scissoring or deformation vibration between 1480 and 1440 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane (B1198618) ring are expected in the fingerprint region, notably around 1020-1000 cm⁻¹. docbrown.info

Imidazole Ring Vibrations: The imidazole ring gives rise to several characteristic bands. C-H stretching vibrations from the aromatic ring are expected around 3130-3100 cm⁻¹. iucr.orgiucr.org The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. iucr.org Ring breathing and deformation modes are found throughout the fingerprint region (below 1500 cm⁻¹).

N-Methyl Group Vibrations: The methyl group attached to the nitrogen atom will exhibit symmetric and asymmetric C-H stretching modes in the 2960-2840 cm⁻¹ range. iucr.org Asymmetric and symmetric bending (deformation) vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Based on data from analogs like 1-methylimidazole and cyclopropyl derivatives, the following table summarizes the expected prominent FT-IR absorption bands for this compound. docbrown.infoiucr.orgresearchgate.netnist.govnist.gov

Table 1: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3130 - 3100 Medium-Weak Imidazole Ring C-H Stretch
~3100 - 3040 Medium-Weak Cyclopropyl C-H Stretch
~2960 - 2840 Medium Methyl C-H Stretch
~1600 - 1520 Medium-Strong Imidazole Ring C=C & C=N Stretch
~1480 - 1440 Medium Cyclopropyl CH₂ Deformation (Scissoring)
~1470 - 1440 Medium Methyl C-H Asymmetric Bending
~1280 Medium Imidazole Ring Stretch/Breathing
~1020 Medium Cyclopropyl Ring Skeletal Vibration

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. arizona.edu Consequently, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra, which might be weak or absent in FT-IR spectra.

Expected Raman Active Modes:

For this compound, Raman spectroscopy is particularly useful for observing the skeletal modes of both the imidazole and cyclopropyl rings.

Cyclopropyl Group Vibrations: The symmetric "breathing" mode of the cyclopropyl ring is a classic example of a vibration that is strong in the Raman spectrum but weak in the IR spectrum. This vibration involves the symmetric expansion and contraction of the C-C bonds in the ring. C-H stretching and CH₂ twisting/rocking modes are also Raman active.

Imidazole Ring Vibrations: The symmetric breathing vibrations of the imidazole ring are expected to be prominent in the Raman spectrum. researchgate.netdtu.dk The C=C and C=N stretching vibrations are also Raman active.

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group will also be present in the Raman spectrum.

Drawing on studies of 1-methylimidazole and other related heterocycles, the predicted Raman shifts for this compound are tabulated below. arizona.eduresearchgate.netnih.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
~3120 Medium Imidazole Ring C-H Stretch
~3060 Medium Cyclopropyl C-H Stretch
~2930 Strong Methyl C-H Symmetric Stretch
~1590 Medium Imidazole Ring C=C Stretch
~1450 Medium CH₂/CH₃ Deformation
~1240 Strong Imidazole Ring Breathing / Symmetric Stretch
~1200 Strong Cyclopropyl Ring Breathing / Symmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π Transitions:* These are typically high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the imidazole ring, these transitions arise from the conjugated double bond system (C=N-C=C).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the sp²-hybridized nitrogen atom) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

For the parent imidazole molecule, a characteristic absorption peak for the π → π* transition is observed around 210-220 nm. researchgate.net The lower intensity n → π* transition can sometimes be observed as a shoulder or a weak band at longer wavelengths.

The introduction of alkyl substituents like methyl and cyclopropyl groups on the imidazole ring typically results in a small red shift (a shift to longer wavelengths), known as a bathochromic shift. This is due to the electron-donating (auxochromic) nature of these alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the energy gap for the transition.

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

Wavelength (λ_max) Molar Absorptivity (ε) Transition Type Chromophore
~220 - 230 nm High π → π* Imidazole Ring

Computational Chemistry and Theoretical Investigations of 5 Cyclopropyl 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-cyclopropyl-1-methyl-1H-imidazole, DFT calculations are instrumental in predicting its properties. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. acs.orgnih.govorientjchem.orgnih.gov

Conformational analysis would reveal the preferred spatial arrangement of the cyclopropyl (B3062369) group relative to the imidazole (B134444) ring. This is critical as different conformers can exhibit distinct chemical and physical properties. The planarity of the imidazole ring and the bond lengths and angles between the ring and its substituents are key parameters obtained from geometry optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (imidazole ring)1.38 - 1.40
C-C (imidazole ring)1.36 - 1.37
N-C (methyl)1.47
C-C (cyclopropyl)1.51
Imidazole Ring Angles107 - 110
C-N-C (methyl)125
C-C-C (cyclopropyl)60
Ring-CyclopropylVariable

Note: This data is illustrative and based on typical values for substituted imidazoles. Actual values would be obtained from specific DFT calculations for this molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. huntresearchgroup.org.uknih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the ring and the substituents. The presence of the electron-donating methyl and cyclopropyl groups would influence the energies of these orbitals. Intramolecular charge transfer from the substituent groups to the imidazole ring can also be analyzed through the composition of these frontier orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and based on typical values for substituted imidazoles. Actual values would be obtained from specific DFT calculations for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.orgnih.govresearchgate.net

In this compound, the nitrogen atoms of the imidazole ring are expected to be the most electron-rich sites, appearing as regions of negative potential. The hydrogen atoms of the methyl and cyclopropyl groups, as well as the hydrogen on the imidazole ring (if present in a tautomeric form), would likely show positive electrostatic potential. mdpi.com

Beyond the HOMO and LUMO, the analysis of non-bonding orbitals (n-orbitals), which are typically associated with lone pairs on heteroatoms like nitrogen, is important. These orbitals can play a significant role in intermolecular interactions and chemical reactions.

Excitation energies, calculated using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions between molecular orbitals. This is crucial for understanding the molecule's absorption and emission spectra. nih.gov

Fukui functions are another set of descriptors derived from DFT that help in predicting the local reactivity of a molecule. They indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, such as covalent bonds and lone pairs. It provides a clear picture of the chemical bonding within the molecule. For this compound, ELF analysis would distinctly show the covalent bonds within the imidazole and cyclopropyl rings, the C-N bonds, and the lone pair electrons on the nitrogen atoms.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly useful. orientjchem.orgnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These theoretical spectra can aid in the assignment of experimental NMR signals.

Vibrational frequencies can also be calculated and compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. capes.gov.br

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

AtomTheoretical Chemical Shift (ppm)
C2 (imidazole)138
C4 (imidazole)120
C5 (imidazole)130
N-CH₃35
Cyclopropyl-CH15
Cyclopropyl-CH₂8

Note: This data is illustrative and based on typical values for substituted imidazoles. Actual values would be obtained from specific DFT calculations for this molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies on Imidazole Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For imidazole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. nih.govjopir.in

Correlation with Physicochemical Parameters (e.g., Density, Surface Tension, Refraction Index, Balaban Index, Partition Coefficient)

The biological activity of imidazole derivatives is often correlated with a variety of physicochemical parameters. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Commonly used parameters in QSAR studies of imidazoles include:

Partition Coefficient (logP): This parameter measures the lipophilicity of a compound, which influences its ability to cross cell membranes. For many imidazole series, lipophilicity has been shown to be a significant factor in their activity. asianpubs.org

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can model steric interactions with a target receptor.

Electronic Descriptors: Parameters like the Hammett constant, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) describe the electronic properties of the molecule. nih.gov These are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions. In a study on chloroaryloxyalkyl imidazole derivatives, the negative electrostatic potentials around the imidazole nitrogen were found to directly affect antibacterial activity.

Topological and Steric Descriptors: Indices like the Balaban index and parameters describing molecular volume and surface area are used to model the shape and size of the molecule, which are critical for receptor fit. nih.govpku.edu.cn

Parameter TypeDescriptor ExampleProperty RepresentedRelevance to Imidazole Derivatives
LipophilicPartition Coefficient (logP)Hydrophobicity/LipophilicityInfluences membrane permeability and transport to target sites. asianpubs.org
StericMolar Refractivity (MR)Molecular volume and polarizabilityModels size and bulk, affecting fit into a receptor's binding pocket. pku.edu.cn
ElectronicHOMO/LUMO EnergyElectron-donating/accepting abilityImportant for forming covalent or electrostatic interactions.
TopologicalBalaban IndexMolecular branching and shapeDescribes molecular shape, which is crucial for specific receptor recognition.

For a molecule like this compound, a QSAR model would analyze how the specific combination of the cyclopropyl and methyl groups influences these parameters and, consequently, its biological activity compared to other substituted imidazoles.

Predictive Model Validation (e.g., Cross-validation techniques, LOO method)

A critical step in QSAR modeling is validation, which ensures that the developed model is robust and has predictive power for new, untested compounds. nih.gov Several techniques are employed for this purpose.

Internal Validation: This method assesses the stability and robustness of the model using the initial dataset. The most common technique is cross-validation , particularly the Leave-One-Out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. mdpi.comnih.gov This process is repeated for every compound, and the resulting predictive quality (expressed as Q²) indicates the model's internal consistency. mdpi.comresearchgate.net A Q² value greater than 0.5 is generally considered indicative of a good model. asianpubs.org

External Validation: The ultimate test of a QSAR model is its ability to predict the activity of an external set of compounds (a "test set") that was not used during model development. mdpi.comnih.gov The predictive ability is often measured by the predictive R² (R²pred). A high R²pred value confirms the model's real-world applicability. asianpubs.org

Studies on various imidazole derivatives have successfully employed these validation techniques to build reliable predictive models for activities ranging from antifungal to anticancer. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein). arabjchem.orgscilit.com This method is fundamental in structure-based drug design.

Ligand-Protein Binding Affinity Predictions (e.g., Docking Scores, Glide Scores)

Docking algorithms calculate a "score" to estimate the binding affinity between the ligand and the protein. researchgate.net A lower docking score generally indicates a more favorable binding interaction. wisdomlib.org

Docking Scores: These scores are calculated using functions that account for various energetic contributions like electrostatic and van der Waals interactions. In studies of imidazole derivatives, docking has been used to rank compounds based on their predicted affinity for a specific target. researchgate.netnih.gov

Glide Scores: Glide is a widely used docking program, and its scoring function (GlideScore) is an empirical function designed to separate active compounds from inactive ones. schrodinger.comacs.org It is frequently reported in docking studies of imidazole derivatives against targets like enzymes and receptors. wisdomlib.orgschrodinger.com

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Key Interactions
Imidazole Derivative AProtein Kinase B-8.5H-bond with ASP292
Imidazole Derivative BProtein Kinase B-7.9Hydrophobic interaction with LEU156
This compound(Hypothetical Target)(Predicted Score)(Predicted Interactions)
Imidazole Derivative CProtein Kinase B-9.1H-bond with LYS179, Pi-stacking with PHE293

This table is illustrative, showing how docking results for a series of compounds, including a hypothetical prediction for this compound, might be presented.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, Hydrophobic Interactions, Halogen Bonding)

Beyond a simple score, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For imidazole derivatives, these interactions are key to their biological function. researchgate.net

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, a common and critical interaction observed in many docked imidazole complexes. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the cyclopropyl group in this compound, can form favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-Cation and Pi-Pi Stacking: The aromatic imidazole ring can participate in pi-cation interactions with charged residues or pi-pi stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

Target Protein Identification and Binding Mode Elucidation

Computational methods are increasingly used not just to dock known ligands but also to identify potential protein targets for a given small molecule. nih.govrsc.orgnih.gov This process, sometimes called reverse docking or target fishing, involves screening a small molecule against a large library of protein structures. acs.orgacs.org

For a compound like this compound, this approach could identify potential cellular partners by predicting which proteins it is most likely to bind to. Once a high-ranking target is identified, standard docking procedures can elucidate the specific binding mode, revealing how the ligand fits into the active site and which functional groups are responsible for the interaction. nih.gov This information is invaluable for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective derivatives. sapub.orgnih.gov

Biological Interactions and Mechanistic Studies of 5 Cyclopropyl 1 Methyl 1h Imidazole and Imidazole Derivatives in Vitro & Mechanistic Focus

Enzyme Inhibition Mechanisms

Imidazole (B134444) derivatives are well-known for their ability to interact with and inhibit a wide range of enzymes, a property attributed to the imidazole nitrogen atoms' ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.

Interactions with Metabolic Pathway Enzymes (e.g., Purine (B94841) Metabolism)

The imidazole ring is a fundamental component of purines, making imidazole derivatives logical candidates for interaction with enzymes involved in purine metabolism. One such key enzyme is xanthine (B1682287) oxidase, which plays a crucial role in the catabolism of purines to uric acid.

Certain 4-(acylamino)-5-carbamoylimidazoles have demonstrated significant inhibitory activity against xanthine oxidase, proving to be substantially more effective than the clinically used allopurinol (B61711) in some cases. nih.gov The effectiveness of these imidazole derivatives highlights the importance of the five-membered ring in the interaction with the enzyme's active site. nih.gov The inhibitory mechanism is thought to involve coordination with the molybdenum cofactor at the enzyme's active site, a mode of action similar to that of allopurinol. nih.gov The structure-activity relationship of these inhibitors suggests that the nature and position of substituents on the imidazole ring are critical for potent inhibition. nih.gov

Derivative ClassTarget EnzymeKey Findings
4-(Acylamino)-5-carbamoylimidazolesXanthine OxidaseExhibited inhibitory activity significantly greater than allopurinol, emphasizing the importance of the imidazole ring for enzyme interaction. nih.gov

Sirtuin Inhibition Mechanisms and Functional Validation

Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of cellular processes, including gene expression and metabolism. nih.govfrontiersin.org Imidazole derivatives have emerged as potent modulators of sirtuin activity, acting as either inhibitors or activators. nih.govfrontiersin.org

The mechanism of inhibition often involves the imidazole derivative binding to the catalytic domain of the sirtuin. functmaterials.org.ua For instance, certain synthesized imidazole derivatives have been shown to bind strongly to the catalytic domain of SIRT1, exhibiting an inhibitory mechanism similar to known inhibitors like (S)-selisistat. functmaterials.org.ua Molecular docking studies have identified key amino acid residues, such as F273, I347, N346, and D348 in SIRT1, that are involved in hydrophobic interactions with the imidazole-based ligands. functmaterials.org.ua

In-silico and in-vitro studies have validated the inhibitory potential of specific imidazole derivatives. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) has been identified as a potential inhibitor of Class III HDACs, with a particular effect on SIRT1, SIRT6, and SIRT2. frontiersin.orgresearchgate.net This compound was shown to downregulate the gene and protein expression of these sirtuins in non-small cell lung cancer cell lines. frontiersin.orgnih.gov

Imidazole DerivativeSirtuin Isoform(s)Key Findings
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateSIRT1, SIRT2, SIRT6Identified as a potential inhibitor of Class III HDACs, downregulating sirtuin expression in cancer cell lines. frontiersin.orgresearchgate.netnih.gov
Various synthesized imidazole derivativesSIRT1Demonstrated strong binding to the catalytic domain, with a mechanism similar to known inhibitors. functmaterials.org.ua

Kinase Inhibition (e.g., Tyrosine Kinases, Viral Proteases, Syk, Aurora Kinases)

The imidazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's hinge region.

Tyrosine Kinases: Imidazole[1,5-a]pyridine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular dynamics simulations have been used to study the binding of these compounds to the EGFR active site, suggesting their potential as anticancer agents. nih.gov Furthermore, some imidazole derivatives have been shown to downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) in myeloid leukemia cells. nih.gov

Viral Proteases: The imidazole nucleus is a key component in the design of antiviral agents, particularly those targeting viral proteases. mdpi.com For instance, computational studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.comnih.gov These compounds are predicted to bind to key amino acid residues in the Mpro active site, such as HIS A:41 and CYS A:145. mdpi.com Similarly, imidazole-phenazine derivatives have shown inhibitory activity against the DENV2 NS2B-NS3 protease. researchgate.net

Syk: A study analyzing a large set of inhibitors of the tyrosine kinase Syk included various heterocyclic compounds such as imidazoles. nih.gov This analysis highlighted a nonlinear relationship between hydrophobicity and inhibitory activity for the studied compounds. nih.gov

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C. nih.govacs.org These compounds occupy the ATP-binding site, with the pyridine (B92270) nitrogen and imidazole NH forming hydrogen bonds with Ala213 in the hinge region. acs.org Optimization of this scaffold has led to the discovery of dual FLT3/Aurora kinase inhibitors with potential applications in treating acute myeloid leukemia. acs.org

Kinase TargetImidazole Derivative ClassKey Mechanistic Insights
EGFR Tyrosine KinaseImidazole[1,5-a]pyridinesBinds to the active site of EGFR, showing potential as anticancer agents. nih.gov
SARS-CoV-2 Main ProteaseVarious Imidazole DerivativesInteracts with key active site residues (HIS A:41, CYS A:145) to inhibit viral replication. mdpi.com
SykImidazolesDemonstrates a nonlinear relationship between hydrophobicity and inhibitory activity. nih.gov
Aurora KinasesImidazo[4,5-b]pyridinesOccupies the ATP-binding site, forming hydrogen bonds with the hinge region (Ala213). acs.org

Cyclase Inhibition (e.g., Human Glutaminyl Cyclase)

Human glutaminyl cyclase (QC) has been identified as a metalloenzyme that is potently and competitively inhibited by imidazole and its derivatives. nih.govdergipark.org.tr The inhibitory mechanism involves the unprotonated nitrogen of the imidazole ring binding to the active site of QC. nih.gov The pH dependence of QC inhibition by various imidazole derivatives confirms that an unprotonated nitrogen is required for binding. nih.gov Structure-activity relationship studies have led to the identification of highly potent QC inhibitors with Ki values in the nanomolar range. nih.govacs.org

Imidazole DerivativeTarget EnzymeInhibition Constant (Ki)
3-[3-(1H-imidazol-1-yl)propyl]-2-thioxoimidazolidin-4-oneHuman Glutaminyl Cyclase818 +/- 1 nM nih.gov
1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzeneHuman Glutaminyl Cyclase295 +/- 5 nM nih.gov

COX-2 Enzyme Modulation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. A wide variety of imidazole-containing compounds have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.netbrieflands.com These compounds often feature a diarylheterocyclic scaffold, a common motif for COX-2 inhibitors. The imidazole ring serves as the central heterocyclic core in these molecules. researchgate.net The inhibitory activity and selectivity of these compounds are influenced by the substituents on the imidazole ring. nih.govbrieflands.com For example, some 1,5-diarylimidazole derivatives have shown potent and selective COX-2 inhibition. nih.gov

Imidazole Derivative ClassTarget EnzymeKey Findings
1,5-DiarylimidazolesCOX-2Showed potent and selective inhibition of the COX-2 enzyme. nih.gov
Imidazoline AnalogsCOX-2Some analogs displayed prominent COX-2 inhibitory activity comparable to celecoxib. nih.gov
Imidazo[2,1-b]thiazolesCOX-2Exhibited highly potent and selective COX-2 inhibition with IC50 values in the nanomolar range. brieflands.com

Nucleic Acid Interaction Profiles

The interaction of small molecules with nucleic acids is a critical aspect of their potential biological activity. Imidazole derivatives have been shown to interact with DNA in various ways.

One study demonstrated that DNA can exhibit an enzyme-like catalytic function in an electron transfer reaction, and that this activity is enhanced by certain imidazole derivatives acting as cofactors. nih.gov N-trans-cinnamoyl imidazole, in particular, significantly increased the rate of this reaction, suggesting it facilitates electron transfer to the DNA conductive chord through its conjugated system. nih.gov The study also found that the interaction is influenced by metal ions, with some activating and others inhibiting the DNA's catalytic activity. nih.gov

DNA Intercalation and Disruption of Replication/Transcription Processes

Certain imidazole derivatives have been shown to interact with DNA, primarily through minor groove binding and intercalation, which can interfere with essential cellular processes like replication and transcription.

Pyrrole-imidazole polyamides are a well-studied class of synthetic molecules that bind to the minor groove of double-stranded DNA with high sequence specificity. nih.govnih.govfrontiersin.orgplos.org This binding is achieved without causing significant denaturation of the DNA helix. nih.gov The interaction is stabilized by hydrogen bonds and van der Waals forces. nih.govnih.gov By occupying the minor groove, these polyamides can displace essential water molecules and proteins, thereby obstructing the binding of transcription factors and RNA polymerase, which ultimately inhibits gene expression. nih.govnih.gov

Another class of compounds, bis-benzimidazoles like Hoechst 33258, also bind to the A-T rich regions of the DNA minor groove. nih.govmdpi.comnih.govcancer.govgoogle.com This binding can inhibit the action of enzymes such as topoisomerase, which is critical for DNA replication. cancer.gov While the primary mode of binding for Hoechst 33258 is to the minor groove, some studies suggest it may also bind via intercalation under certain conditions, particularly in GC-rich sequences. google.comtandfonline.com

More direct evidence of intercalation has been found for other imidazole derivatives. A series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones have been synthesized and identified as potent DNA intercalators. nih.govclinicaltrials.govnih.gov These compounds insert themselves between the base pairs of the DNA double helix, a mechanism that can lead to significant DNA damage and inhibition of replication and transcription. nih.govclinicaltrials.govnih.gov Similarly, certain imidazole terpyridine metal complexes have been shown to interact with DNA through an intercalative mode. Current time information in Dubai, AE.

Table 1: Imidazole Derivatives and their Interaction with DNA

Compound Class/Name Mechanism of DNA Interaction Consequence of Interaction
Pyrrole-imidazole polyamides Sequence-specific minor groove binding Inhibition of gene expression
Bis-benzimidazoles (e.g., Hoechst 33258) Minor groove binding (primarily A-T rich regions) Inhibition of topoisomerase, disruption of replication
2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones DNA intercalation DNA damage, inhibition of topoisomerase II

DNA Double-Strand Helix Breaking Activities

The structural integrity of DNA is paramount for cell survival, and the induction of double-strand breaks (DSBs) is a potent mechanism for inducing cell death. Some imidazole derivatives contribute to this effect indirectly through the inhibition of topoisomerase II (Topo II). Topo II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient DSBs.

Certain anticancer drugs, known as Topo II poisons, work by stabilizing the transient complex between Topo II and DNA, which prevents the re-ligation of the DNA strands and results in the accumulation of DSBs. nih.gov A recently synthesized series of imidazole-2-thione derivatives linked to acenaphthylenone have been identified as dual DNA intercalators and Topo II inhibitors. nih.govmayo.edu By inhibiting Topo II, these compounds can induce DNA damage, and as Topo II poisons, they can lead to the formation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. nih.gov Another compound, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, has also been reported to cause DNA damage, contributing to its potent activity against colorectal cancer cell lines. sciety.org

c-MYC G-quadruplex DNA Stabilization

The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex (G4). The formation of this G4 structure can act as a silencer element, repressing c-MYC transcription. Consequently, small molecules that can bind to and stabilize this G-quadruplex are of significant interest as potential anticancer agents.

Several classes of imidazole derivatives have been developed that exhibit a strong affinity for the c-MYC G-quadruplex. Phenanthroimidazole derivatives, for instance, have been shown to bind to and stabilize the c-MYC G4 DNA. Molecular docking studies suggest that these compounds stack onto the G-quartet surface, enhancing the stability of the G4 structure. This stabilization effectively blocks the replication of c-myc oligomers.

In another approach, sugar-substituted imidazole derivatives have been designed and synthesized as selective c-MYC transcription repressors. One such derivative, coupled with a D-glucose 1,2-orthoester, demonstrated superior c-MYC G4 binding and stabilization capabilities compared to its parent compound. This stabilization leads to the blockage of c-MYC transcription and induces cell death in c-MYC-dependent cancer cells.

Table 2: Imidazole Derivatives as c-MYC G-quadruplex Stabilizers

Compound Class Key Findings
Phenanthroimidazole derivatives Bind and stabilize c-MYC G4 DNA via π-π stacking, blocking replication of c-myc oligomers.

Receptor Modulation and Cellular Signaling Pathway Interactions

Imidazole derivatives are prominent in the field of signal transduction modulation, with many compounds designed to inhibit key protein kinases and other signaling molecules involved in disease progression.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression of many cancers, making it a prime therapeutic target. mdpi.com

Several FAK inhibitors incorporating an imidazole scaffold have been developed. For example, imidazo[1,2-a] nih.govnih.govtriazine derivatives have been reported as potent FAK inhibitors. nih.gov These compounds have demonstrated significant antiproliferative activity and the ability to inhibit FAK expression and cell adhesion at nanomolar concentrations. Another class, 2-styryl-5-nitroimidazole derivatives, has also shown potent FAK inhibitory activity. mdpi.com

Defactinib (VS-6063) is a notable FAK inhibitor that has undergone clinical trials. nih.gov While its core structure is a pyrimidine, its development and study are part of the broader effort to target FAK with heterocyclic small molecules, including those with imidazole moieties. tandfonline.com The inhibition of FAK by these compounds can block downstream signaling pathways, such as the PI3K/AKT axis, leading to reduced tumor growth and metastasis. nih.gov

Table 3: Imidazole-Containing Focal Adhesion Kinase (FAK) Inhibitors

Compound Class/Name Biological Effect
Imidazo[1,2-a] nih.govnih.govtriazine derivatives Potent FAK inhibition, antiproliferative activity, inhibition of cell adhesion.
2-styryl-5-nitroimidazole derivatives Potent FAK inhibitory activity. mdpi.com

Modulation of Inflammatory Responses (e.g., Reduction of Pro-inflammatory Cytokines in LPS-stimulated macrophages)

The imidazole scaffold is a key feature of many inhibitors of p38 mitogen-activated protein (MAP) kinase, a central regulator of the inflammatory response. sciety.org p38 MAPK is activated by cellular stressors like lipopolysaccharide (LPS) and controls the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). sciety.org

The pyridinyl imidazole compound SB203580 is a well-characterized, selective inhibitor of p38 MAPK. It functions by binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. In LPS-stimulated macrophages, SB203580 has been shown to reduce the production of TNF-α and IL-6. Similarly, a series of novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and shown to possess considerable p38 kinase inhibitory and anti-inflammatory activity.

Furthermore, a fluorophenyl-substituted imidazole has demonstrated significant anti-inflammatory effects by reducing the levels of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and MCP-1, in LPS-stimulated macrophages. This effect is attributed to the immunomodulatory activity of the compound, which promotes the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

Table 4: Imidazole Derivatives Modulating Inflammatory Responses in Macrophages

Compound/Class Target Effect on Pro-inflammatory Cytokines
SB203580 (pyridinyl imidazole) p38 MAP Kinase Inhibition of TNF-α and IL-6 production.
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amides p38 MAP Kinase Significant anti-inflammatory activity.

Neutrophil Degranulation Inhibition

Neutrophils are key players in the innate immune system, and their degranulation—the release of cytotoxic and pro-inflammatory molecules from their granules—is a critical part of the inflammatory response. However, excessive degranulation can lead to tissue damage.

Research has shown that certain imidazole alkaloids, specifically epiisopiloturine (B126702) (EPI) and epiisopilosine (EPIIS), can inhibit the degranulation of activated human neutrophils. nih.govnih.gov These natural products were found to reduce the release of myeloperoxidase (MPO), a key enzyme stored in neutrophil granules. nih.gov The inhibitory mechanism involves the reduction of reactive oxygen species (ROS) production and the prevention of an increase in intracellular calcium levels, both of which are critical signals for degranulation. nih.gov Additionally, these alkaloids were shown to decrease the density of cytosolic NF-κB and inhibit the production of TNF-α and IL-6, further highlighting their anti-inflammatory properties. nih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

Imidazole derivatives exhibit a dual role in modulating reactive oxygen species (ROS), capable of both inducing oxidative stress and acting as antioxidants, depending on the specific molecular structure and biological context.

Certain imidazole compounds have been shown to trigger a significant increase in ROS production within microbial cells. nih.gov For instance, studies on Mycobacterium tuberculosis revealed a marked increase in ROS after treatment with imidazoles. acs.org This induction of oxidative stress is a mechanism shared by some antimicrobial agents. nih.gov In different experimental settings, such as with atmospheric aerosols, imidazole and its derivatives were found to enhance ROS generation under simulated physiological conditions. acs.org

Conversely, other research highlights the antioxidant capabilities of different imidazole derivatives. nih.gov Some compounds have demonstrated the ability to scavenge free radicals and reduce lipid peroxidation, which is a key process in cellular damage caused by oxidative stress. nih.gov This antioxidant activity is considered a valuable therapeutic property, particularly in conditions like cerebral ischemia where excess free radicals contribute to tissue damage. nih.gov

Compound Class/DerivativeObserved Effect on ROSBiological ContextReference
Imidazole Antimicrobials (e.g., Econazole)Induction of ROSIn Mycobacterium tuberculosis nih.govacs.org
Imidazole and Alkylimidazole HomologuesEnhancement of HULIS-mediated ROS generationIn cell-free dithiothreitol (B142953) (DTT) assay acs.org
Select Synthetic Imidazole DerivativesScavenging of free radicals; reduction of lipid peroxidationIn vitro antioxidant assays nih.gov

In Vitro Investigations of Antimicrobial Activity Mechanisms

The antimicrobial effects of imidazole derivatives are multifaceted, involving several distinct mechanisms of action that disrupt essential life processes in bacteria and fungi.

The bacterial cell wall is a critical structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. Some imidazole derivatives exert their antibacterial effect by interfering with the synthesis of this protective layer. nih.gov For example, studies on imidazole-based ionic liquids have demonstrated their ability to disrupt the cell wall of Staphylococcus aureus. frontiersin.org This damage to the cell's primary defense leads to a loss of structural integrity and ultimately results in bacterial cell death. Targeting enzymes involved in peptidoglycan metabolism, such as lytic transglycosylases, represents a key strategy for disrupting the bacterial cell wall machinery. biorxiv.org

Another significant mechanism of action for imidazole-based compounds is the disruption of nucleic acid metabolism. This can occur through the inhibition of DNA or RNA synthesis or by causing direct damage to the nucleic acids themselves.

Several imidazole derivatives have been shown to interfere with bacterial DNA replication. nih.gov The well-known nitroimidazole antibiotic, Metronidazole, functions as a prodrug that, once reduced within anaerobic bacteria, generates radical species that induce DNA strand breaks, leading to cell death. nih.gov In other studies, newly synthesized imidazobenzothiazole derivatives were found to inhibit both DNA and RNA synthesis in leukemic cells, showcasing a mechanism that impacts cell viability. nih.gov Research has also focused on designing benzimidazole (B57391) derivatives that can bind to DNA and RNA, highlighting the potential to target genetic material for therapeutic intervention. researchgate.net

Compound Class/DerivativeMechanismPathogen/Cell TypeReference
Nitroimidazoles (e.g., Metronidazole)Generation of radical anions that cause DNA strand breaksAnaerobic bacteria (e.g., H. pylori) nih.gov
Imidazobenzothiazole DerivativesInhibition of DNA and RNA synthesisLeukemic cell lines nih.gov
Amidinobenzimidazole DerivativesBinding affinity towards DNAAntibiotic-resistant pathogenic bacteria researchgate.net

The antifungal activity of imidazole derivatives is one of their most well-established therapeutic applications. The primary mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol (B1671047), the principal sterol in fungal membranes. nih.govmdpi.com

Imidazole antifungals act by inhibiting lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway. nih.govnano-ntp.commdpi.com By blocking this enzyme, the compounds prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alter the membrane's fluidity and permeability, disrupt the function of membrane-bound enzymes, and ultimately inhibit fungal growth and replication. nih.govmdpi.com This mechanism is a cornerstone of the clinical use of azole antifungals. mdpi.com

In Vitro Anticancer Potential Mechanisms

Imidazole-containing compounds have emerged as a significant class of anticancer agents, with in vitro studies revealing their ability to inhibit cancer cell growth through multiple pathways. ijsrtjournal.comnih.gov

The antiproliferative effects of imidazole derivatives against cancer cells are achieved through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways essential for tumor growth.

Induction of Apoptosis and Cell Cycle Arrest: Many imidazole derivatives have been shown to effectively kill cancer cells by inducing apoptosis. nih.govdovepress.com For example, certain novel derivatives have demonstrated an ability to reduce the proliferation of myeloid leukemia cells by triggering apoptosis. nih.govnih.gov This is often accompanied by cell cycle arrest, where the compounds halt cell division at specific phases, such as the G2/M phase, preventing the cancer cells from multiplying. nih.govwisdomlib.orgrsc.org

Inhibition of Key Enzymes and Signaling Pathways: Imidazoles can target specific enzymes and signaling pathways that are overactive in cancer. Some derivatives act as kinase inhibitors, targeting enzymes like AXL-Receptor Tyrosine Kinase (AXL-RTK), which plays a role in cancer cell survival and proliferation. ijsrtjournal.comnih.gov Furthermore, these compounds can interfere with critical oncogenic signaling cascades, such as the Wnt/β-catenin pathway, which is implicated in the development of various cancers, including leukemia. nih.govnih.gov

The in vitro efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.

Imidazole DerivativeCancer Cell LineObserved MechanismIC₅₀ Value (µM)Reference
Purine derivative 46MDA-MB-231 (Breast)EGFR-directed antiproliferative activity1.22 nih.gov
Purine derivative 47A549 (Lung)Antiproliferative activity2.29 nih.gov
Compound L-7NB4 and K562 (Leukemia)Induces apoptosis; downregulates AXL-RTK and Wnt/β-catenin pathwayNot specified nih.gov
Imidazole 18aA-459 (Lung)Antiproliferative activityLow micromolar nih.gov
Compound C2MCF-7 (Breast)Induces apoptosis; suppresses proliferation0.75 dovepress.com
Compound C14MCF-7 (Breast)Cytotoxic activity0.38 dovepress.com
NSC 771432A549 (Lung)Induces cell cycle arrest (G2/M) and cellular senescenceNot specified rsc.org

Induction of Apoptosis in Cancer Cell Lines

The imidazole scaffold is a core component of many compounds developed for their anticancer properties. nih.govjopir.in A primary mechanism by which these derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov

Studies on various imidazole derivatives have consistently demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, certain novel imidazole compounds have shown potent antiproliferative activity against various cancer cell lines, including HeLa, A549, and MCF-7. nih.govnih.gov One notable derivative, compound 4f in a study, not only exhibited superior activity compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) but also demonstrated a high selectivity for tumor cells over normal cells. nih.gov Mechanistic investigations revealed that this compound induces apoptosis by modulating the expression of key regulatory proteins. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. Further evidence of apoptosis induction by this compound was the observed increase in caspase-3 expression, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, other research has highlighted imidazole derivatives that induce apoptosis and cellular senescence. rsc.orgresearchgate.net For example, the compound NSC 771432, a 1,2,4,5-tetrasubstituted imidazole, was found to arrest the cell cycle in the G2/M phase and trigger apoptosis in A549 lung cancer cells. rsc.orgresearchgate.net The induction of apoptosis by imidazole derivatives is a well-documented phenomenon, with studies showing that these compounds can decrease cell viability in a dose- and time-dependent manner across various cancer cell lines. researchgate.net

The following table summarizes the apoptotic effects of select imidazole derivatives on different cancer cell lines.

Compound/DerivativeCancer Cell LineKey Apoptotic EventsReference
Compound 4f (an imidazole derivative)HeLaIncreased Bax/Bcl-2 ratio, increased caspase-3 expression nih.gov
NSC 771432A549 (Lung Cancer)G2/M cell cycle arrest, induction of apoptosis and senescence rsc.orgresearchgate.net
Imidazole NucleusHepatocellular Carcinoma (HCC)Increased cleaved caspase 3 levels, induction of autophagy researchgate.net
MBICMCF-7 & MDA-MB-231 (Breast Cancer)Induction of mitochondrial-caspase-dependent apoptosis nih.gov
5-hydoxy-1H-pyrrol-2-(5H)-one derivative (1d)HCT116 (Colon Carcinoma)p53-dependent apoptosis semanticscholar.org

Targeting of DNA Replication and Repair Enzymes

Beyond inducing apoptosis, another critical anticancer strategy involves targeting the machinery responsible for DNA replication and repair. Cancer cells often exhibit a high rate of proliferation, making them particularly vulnerable to agents that interfere with these processes. Imidazole-based compounds have emerged as promising candidates in this area. nih.govnih.gov

Several imidazole derivatives have been identified as inhibitors of key enzymes involved in DNA maintenance. nih.gov One of the most important targets is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which play a crucial role in DNA repair, particularly in the repair of single-strand breaks. nih.gov Inhibiting PARP in cancer cells with deficiencies in other repair pathways, such as those with BRCA1 or BRCA2 mutations, can lead to the accumulation of double-strand breaks and subsequent cell death. nih.gov Benzimidazole carboxamide derivatives are among the imidazole-containing compounds that have been developed as PARP inhibitors. nih.gov

Topoisomerases are another class of enzymes essential for DNA replication and transcription, as they manage the topological state of DNA. A new series of imidazole-2-thiones linked to acenaphthylenone have been synthesized and shown to act as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com These hybrid molecules are designed to damage DNA directly through intercalation and by inhibiting the enzymatic activity of topoisomerase II, leading to potent anticancer effects. tandfonline.com

Furthermore, some imidazole derivatives have been shown to interfere with the formation of replication forks, a critical step in DNA replication. nih.gov For example, certain compounds were found to promote the degradation of minichromosome maintenance (MCM) proteins like MCM2, MCM6, and MCM7, which are essential components of the replication machinery. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazole derivatives is highly dependent on their chemical structure. jopir.inresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its potency and selectivity, thereby guiding the design of more effective therapeutic agents. researchgate.net

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the imidazole ring and any associated phenyl rings play a pivotal role in determining the anticancer activity of these compounds. ijsrtjournal.comresearchgate.net

Electronic Effects: In general, the presence of electron-donating groups on a phenyl ring attached to the imidazole core tends to enhance anticancer activity. nih.govijsrtjournal.com This is often attributed to an increased hydrophobic effect with the target protein. Conversely, electron-withdrawing groups can facilitate binding to metalloproteins by increasing the ionic character of the compound. ijsrtjournal.com

Positional Isomerism: The position of substituents is also critical. For example, in a series of imidazothiazole compounds, a 4-methoxy substitution on a phenyl ring at the C6 position generally led to high activity against the A549 cell line. nih.gov The substitution pattern on the imidazole ring itself also dictates its orientation within the active site of a target enzyme or receptor. ijsrtjournal.com

Specific Substituents: The introduction of certain moieties can dramatically alter biological activity. For instance, in a series of imidazole-coumarin conjugates, the presence of substituents like chlorine, fluorine, bromine, methyl, or methoxy (B1213986) on the coumarin (B35378) nucleus substantially increased their potency and selectivity against the Hepatitis C virus. mdpi.com

Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions and Stability

While direct SAR studies on 5-cyclopropyl-1-methyl-1H-imidazole are not extensively documented, the inclusion of a cyclopropyl group in drug molecules is a known strategy to enhance various pharmacological properties. nih.gov The cyclopropyl ring possesses unique structural and electronic features:

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is more favorable for binding to a biological target. This can lead to an entropically more favorable binding event. nih.gov

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, which can make the molecule more resistant to metabolic degradation, thereby increasing its half-life and bioavailability. nih.gov

Enhanced Potency: The unique electronics of the cyclopropyl ring, with its enhanced π-character, can lead to stronger interactions with the target, thus enhancing potency. nih.gov

In studies of other classes of compounds, such as epothilones, the stereochemical orientation of the cyclopropyl group has been shown to be critical for biological activity. An analogue with a cyclopropane (B1198618) moiety oriented similarly to the natural epoxide configuration was nearly equipotent with the parent compound, while its diastereomer was significantly less active. nih.gov This highlights the profound impact that the spatial arrangement of a cyclopropyl group can have on molecular interactions.

Role of N-1 Alkylation on Imidazole Bioactivity

The substituent at the N-1 position of the imidazole ring is a key determinant of its biological activity. researchgate.netnih.gov N-alkylation can influence several properties of the molecule, including its lipophilicity, which in turn affects its ability to cross cell membranes and interact with its target. researchgate.netresearchgate.net

Lipophilicity and Chain Length: Studies on N-alkylated imidazoles as antibacterial agents have shown that their activity increases with the length of the alkyl chain, up to a certain point (e.g., nine carbons). researchgate.net This is often linked to increased lipophilicity, which enhances the compound's ability to disrupt bacterial cell membranes. researchgate.net

Aromatic vs. Aliphatic Substituents: In a series of 1-substituted-2-aryl imidazoles designed as tubulin-targeted anticancer agents, compounds with an aromatic ring on the imidazole nitrogen displayed potent antiproliferative activities. nih.gov This suggests that π-π stacking interactions between the N-1 aromatic substituent and the target protein may play a crucial role in binding.

Modulation of Selectivity: The nature of the N-1 substituent can also influence the selectivity of the compound for different biological targets. For example, modifying the N-1 substituent has been shown to alter the selectivity of imidazole derivatives for different cancer-associated enzymes. ijsrtjournal.com

Advanced Applications of Imidazole Scaffolds in Chemical Research

Role in Catalysis and Coordination Chemistry

The imidazole (B134444) moiety is a cornerstone in the design of catalysts and coordination complexes due to the ability of its sp2-hybridized nitrogen atom to act as a potent ligand for a wide range of metal ions. Furthermore, its amphoteric nature allows it to participate in proton-transfer-mediated reactions.

Ligands in Transition Metal Complexes

Imidazole and its derivatives are widely employed as ligands in transition metal chemistry. The lone pair of electrons on the N-3 nitrogen atom readily coordinates with transition metals, forming stable complexes that can catalyze a variety of organic transformations. The electronic and steric properties of the imidazole ring can be fine-tuned by introducing substituents, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

For the compound 5-cyclopropyl-1-methyl-1H-imidazole, the N-methyl group at the 1-position prevents coordination at this nitrogen, directing metal binding exclusively to the N-3 position. This monodentate coordination is a desirable feature in many catalytic systems, as it can lead to more predictable and controllable reactivity. The cyclopropyl (B3062369) group at the 5-position, while not directly involved in coordination, can exert steric and electronic effects on the metal center. The steric bulk of the cyclopropyl group could influence the geometry of the complex and the accessibility of substrates to the catalytic site. Electronically, the cyclopropyl group is known to have some degree of π-character, which could subtly modulate the electron density at the metal center, thereby affecting its catalytic performance.

While specific transition metal complexes of this compound are not extensively documented in the literature, the behavior of related N-methylated imidazole complexes provides a strong basis for predicting their potential. For instance, N-methylimidazole itself is used as a co-catalyst in copper-catalyzed aerobic oxidation of alcohols. sigmaaldrich.com It is plausible that complexes of this compound with metals like copper, palladium, or rhodium could exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation reactions. The synthesis of related technetium complexes with methylimidazole has been reported, highlighting the versatility of such ligands. nih.gov

Table 1: Potential Catalytic Applications of Transition Metal Complexes with Imidazole-based Ligands

Catalyst TypePotential ReactionRole of Imidazole Ligand
Copper(I)/N-methylimidazoleAerobic Alcohol OxidationCo-catalyst, enhances catalytic efficiency. sigmaaldrich.com
Palladium/ImidazoleC-H Arylation, Suzuki-Miyaura CouplingDirecting group, stabilizes the metal center.
Rhodium/ImidazoleHydroformylation, HydrogenationModulates selectivity and activity.

Proton-Transfer Mediation in Organic Synthesis

The ability of the imidazole ring to act as both a proton donor and acceptor makes it an effective mediator in proton-transfer steps of organic reactions. This is particularly relevant in enzyme-catalyzed reactions where histidine residues, containing an imidazole side chain, are often involved in proton shuttling. In synthetic organic chemistry, imidazole and its derivatives can act as "proton sponges" or general acid/base catalysts. cas.org

N-methylimidazole, for example, has been shown to be a promising catalyst for aza-Michael addition reactions and in the synthesis of carbamates. sigmaaldrich.comuokerbala.edu.iq Its basicity is sufficient to deprotonate a variety of substrates, initiating the desired reaction, while its conjugate acid is a good proton donor for subsequent steps. The efficiency of proton transfer in such systems is often dependent on the formation of strong hydrogen bonds. researchgate.net

In the case of this compound, the N-methyl group ensures that the molecule acts as a Brønsted base. The cyclopropyl group at the C5 position is not expected to significantly alter the basicity of the N-3 atom, and therefore, this compound would likely exhibit catalytic activity in reactions requiring a mild, non-nucleophilic base. It could potentially be employed in reactions such as ester hydrolysis, condensations, and rearrangements where proton transfer is a key step.

Contributions to Material Science

The unique properties of the imidazole ring have led to its incorporation into a wide range of advanced materials, from ionic liquids to high-performance polymers and functional dyes.

Ionic Liquids Development

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.org Imidazolium-based ILs are among the most widely studied, where the imidazole ring is quaternized to form the cationic component of the salt. nih.gov The properties of these ILs, such as their viscosity, conductivity, and solubility, can be systematically altered by modifying the substituents on the imidazolium (B1220033) cation. nih.govacs.org

Table 2: Predicted Physicochemical Properties of a Hypothetical 1-Butyl-3-methyl-5-cyclopropylimidazolium-based Ionic Liquid Compared to Known Imidazolium ILs

CationAnionMelting Point (°C)Viscosity (cP at 25°C)
1-Butyl-3-methylimidazolium[BF4]--81154
1-Hexyl-3-methylimidazolium[BF4]--85371
1-Octyl-3-methylimidazolium[BF4]--78519
1-Butyl-3-methyl-5-cyclopropylimidazolium[BF4]-Predicted to be lowPredicted to be higher than 1-butyl-3-methylimidazolium due to increased steric hindrance

*Data for known ILs are from various sources. The properties for the hypothetical IL are predictive.

Polymerizable Monomers for High-Performance Polymers

Imidazole-containing polymers are of growing interest for a variety of applications, including as membranes for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). nih.govmdpi.comnih.gov The imidazole groups in these polymers can be doped with acids like phosphoric acid, creating a proton-conducting network that functions at elevated temperatures. The thermal and mechanical properties of these polymers are highly dependent on the polymer backbone and the nature of the imidazole substitution. nih.gov

Introducing a polymerizable group, such as a vinyl group, onto the this compound scaffold would create a novel monomer. For example, a vinyl group could be attached to the cyclopropyl ring or replace it entirely. Polymerization of such a monomer would lead to a high-performance polymer with pendant 1-methyl-5-cyclopropylimidazole units. researchgate.netresearchgate.net The N-methyl group would prevent cross-linking through the imidazole ring, leading to a linear and processable polymer. The cyclopropyl group would add to the rigidity and potentially the thermal stability of the polymer chain. Such polymers could be explored for applications in gas separation membranes, as solid-supported catalysts, or as precursors to poly(ionic liquid)s. brandeis.edu

Functional Materials and Dyes for Optical Applications

The imidazole scaffold is a key component in many functional dyes and materials with interesting optical properties. acs.org The electron-rich nature of the imidazole ring makes it a good electron donor in donor-π-acceptor (D-π-A) chromophores, which are important for applications such as dye-sensitized solar cells (DSSCs) and fluorescent probes. uokerbala.edu.iqsemanticscholar.org The photophysical properties of these dyes, including their absorption and emission wavelengths, can be tuned by modifying the substituents on the imidazole ring. researchgate.netacs.org

Incorporating this compound into a D-π-A dye structure would likely result in a material with distinct optical properties. The N-methyl group can affect the molecular geometry, potentially leading to a more twisted structure which can influence aggregation-induced emission (AIE) properties. semanticscholar.org The cyclopropyl group at the C5 position would act as a weak electron-donating group, which could be coupled with a suitable electron-accepting group through a π-conjugated bridge to create a chromophore. The resulting dye could exhibit interesting solvatochromic and photoluminescent behavior, with potential applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-1-methyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring introduction to imidazole precursors. A common approach involves refluxing imidazole derivatives with cyclopropane-containing reagents in acetic acid or using ammonium acetate as a catalyst . For example, substituting benzil derivatives with cyclopropyl groups under acidic conditions (e.g., acetic acid) at 80–100°C for 3–5 hours yields ~70–85% product . Optimization requires controlling stoichiometry, temperature, and catalyst concentration.
Synthesis Method Catalyst/SolventYield (%)Reference
Cyclopropane substitutionAcetic acid, NaOAc75–85
Schiff base condensationNH₄OAc, ethanol65–78

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical. For crystallography, single-crystal diffraction data refined via SHELXL can resolve cyclopropyl orientation and methyl group placement . In NMR, 1H^1H- and 13C^{13}C-NMR distinguish cyclopropyl protons (δ ~0.5–1.5 ppm) and imidazole ring protons (δ ~6.5–7.5 ppm).

Q. What are the stability challenges for this compound under varying pH and temperature?

  • Methodological Answer : Stability studies should use HPLC with UV detection (λ = 254 nm) to monitor degradation. For example, accelerated stability testing at 40°C/75% RH over 4 weeks reveals <5% degradation in neutral buffers but >15% in acidic conditions (pH 2.0) due to cyclopropane ring strain .

Advanced Research Questions

Q. How do substituents on the imidazole core (e.g., cyclopropyl vs. phenyl) affect biological activity in pharmacological studies?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., COX-2 inhibition) can compare substituent effects. Cyclopropyl groups enhance steric hindrance, reducing binding affinity to COX-2 by ~30% compared to phenyl-substituted analogs, as shown in molecular dynamics simulations .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystallization methods. Use Hansen solubility parameters (HSPs) to model solubility in DMSO vs. ethanol. For example, HSP analysis shows higher solubility in DMSO (δ = 26.1 MPa1/2^{1/2}) due to polar interactions, whereas ethanol (δ = 26.5 MPa1/2^{1/2}) induces precipitation .

Q. How can computational methods predict metabolic pathways of this compound in drug discovery?

  • Methodological Answer : Tools like Schrödinger’s MetaSite predict cytochrome P450-mediated oxidation. The cyclopropyl group undergoes ring-opening via CYP3A4, forming a reactive intermediate detectable via LC-MS/MS. Validation requires in vitro microsomal assays with NADPH cofactors .

Q. What experimental designs mitigate synthetic byproducts during large-scale preparation?

  • Methodological Answer : Design of Experiments (DoE) optimizes parameters like temperature, catalyst loading, and reaction time. For instance, a central composite design reduces byproduct formation (e.g., 1-methylimidazole isomers) from 12% to <2% by controlling reflux time to 4 hours .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Methodological Answer : Fluorescence varies with purity and solvent. Impurities like unreacted cyclopropane precursors (detected via GC-MS) quench fluorescence. In DMSO, the compound shows λem = 420 nm (quantum yield Φ = 0.15), but in ethanol, aggregation reduces Φ to 0.03 .

Critical Research Gaps

  • Crystallographic Data : Limited high-resolution structures of this compound complexes with biological targets.
  • Toxicological Profiling : No in vivo studies on cyclopropane ring stability in metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.